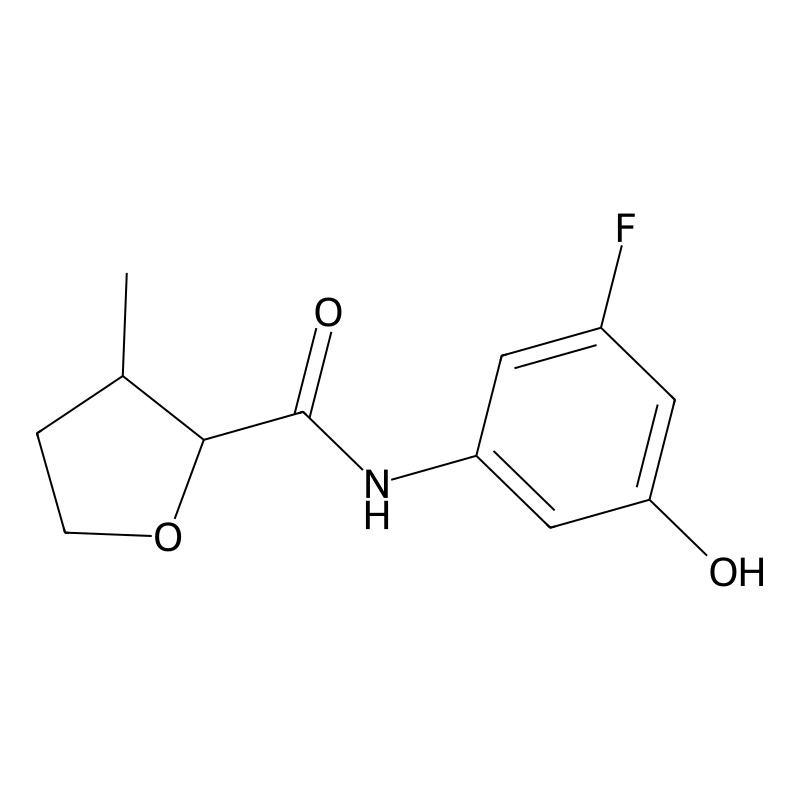

N-(3-fluoro-5-hydroxyphenyl)-3-methyloxolane-2-carboxamide

Catalog No.

S7185485

CAS No.

M.F

C12H14FNO3

M. Wt

239.24 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(3-fluoro-5-hydroxyphenyl)-3-methyloxolane-2-carboxamide

IUPAC Name

N-(3-fluoro-5-hydroxyphenyl)-3-methyloxolane-2-carboxamide

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

InChI

InChI=1S/C12H14FNO3/c1-7-2-3-17-11(7)12(16)14-9-4-8(13)5-10(15)6-9/h4-7,11,15H,2-3H2,1H3,(H,14,16)

InChI Key

NKBXWWFLZJQBHE-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC1C(=O)NC2=CC(=CC(=C2)F)O

N-(3-fluoro-5-hydroxyphenyl)-3-methyloxolane-2-carboxamide, also known by the acronym FO-2, is a small molecule with potential applications in various fields of research and industry. FO-2 is a derivative of the natural compound forskolin, which has been shown to have pharmacological properties including anti-inflammatory, anti-cancer, and anti-obesity effects.

FO-2 has a molecular weight of 279.29 g/mol, a melting point of 228-231°C, and a solubility of 0.012 mg/ml in DMSO. FO-2 is a white crystal powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

FO-2 can be synthesized by modifying forskolin using chemical reactions, including acylation and cyclization reactions. The synthesis process involves the use of reagents such as acyl chlorides, carboxylic acids, and bases. The resulting compound can be characterized using various spectroscopic and analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

FO-2 can be analyzed using various methods, including HPLC, NMR, MS, and IR spectroscopy. These methods can be used to determine the purity and identity of FO-2 and to quantify its concentration in various solutions or samples.

FO-2 has been shown to have anti-inflammatory, anti-cancer, and anti-obesity effects in preclinical studies. FO-2 has been found to suppress the expression of pro-inflammatory cytokines and reduce the growth and metastasis of cancer cells. FO-2 has also been shown to regulate lipid metabolism and decrease body weight and fat accumulation in obese mice.

FO-2 has been shown to have low toxicity in preclinical studies. However, more research is needed to determine the long-term safety and potential side effects of FO-2 in humans.

FO-2 can be used in various scientific experiments, including cell culture, animal studies, and clinical trials. FO-2 can be used to investigate the mechanism of action of forskolin derivatives and to develop new drugs for the treatment of inflammatory diseases, cancer, and obesity.

FO-2 is a relatively new compound that has been studied in preclinical models. There is limited information available on its potential applications and mechanisms of action. However, FO-2 has shown promising results in preclinical studies and may have potential for future therapeutic development.

FO-2 has potential implications in various fields of research and industry, including pharmaceuticals, biotechnology, and agriculture. FO-2 may be used to develop new drugs for the treatment of inflammatory diseases, cancer, and obesity. FO-2 may also have applications in the development of new agricultural products, such as natural pesticides and fertilizers.

There are several limitations to the current research on FO-2. First, FO-2 has only been studied in preclinical models, and more research is needed to determine its safety and efficacy in humans. Second, the mechanisms of FO-2's pharmacological effects are not yet fully understood, and further research is needed to investigate its potential therapeutic targets. Third, there is a need for standardized methods for the synthesis, purification, and characterization of FO-2 to ensure consistency and reproducibility of results.

for research on FO-2 include:

1. Investigation of the pharmacological effects of FO-2 on various diseases and conditions, such as autoimmune disorders and neurological diseases.

2. Development of more efficient and scalable methods for the synthesis of FO-2, to facilitate its use in large-scale experiments and clinical trials.

3. Development of novel drug delivery methods for FO-2, to improve its bioavailability and efficacy in vivo.

4. Investigation of potential synergistic effects of FO-2 with other natural compounds or drugs, to enhance its pharmacological effects.

5. Investigation of the potential use of FO-2 in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy and reduce side effects.

6. Development of new agricultural products based on the properties of FO-2, such as natural pesticides and fertilizers.

Overall, FO-2 is a promising compound with potential applications in various fields of research and industry. Further research is needed to determine its safety and efficacy in humans and to investigate its mechanisms of pharmacological effects.

1. Investigation of the pharmacological effects of FO-2 on various diseases and conditions, such as autoimmune disorders and neurological diseases.

2. Development of more efficient and scalable methods for the synthesis of FO-2, to facilitate its use in large-scale experiments and clinical trials.

3. Development of novel drug delivery methods for FO-2, to improve its bioavailability and efficacy in vivo.

4. Investigation of potential synergistic effects of FO-2 with other natural compounds or drugs, to enhance its pharmacological effects.

5. Investigation of the potential use of FO-2 in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy and reduce side effects.

6. Development of new agricultural products based on the properties of FO-2, such as natural pesticides and fertilizers.

Overall, FO-2 is a promising compound with potential applications in various fields of research and industry. Further research is needed to determine its safety and efficacy in humans and to investigate its mechanisms of pharmacological effects.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

239.09577147 g/mol

Monoisotopic Mass

239.09577147 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds